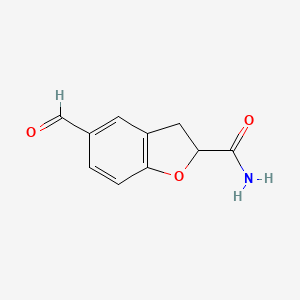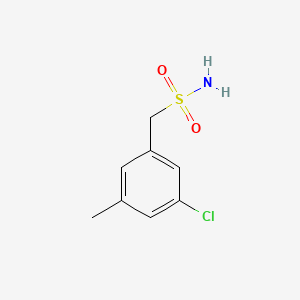
(3-Chloro-5-methylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-5-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10ClNO2S It is characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methylphenyl)methanesulfonamide typically involves the reaction of 3-chloro-5-methylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-5-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
(3-Chloro-5-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Chloro-5-methylphenyl)methanesulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-4-methylphenyl)methanesulfonamide
- (3-Chloro-5-ethylphenyl)methanesulfonamide
- (3-Bromo-5-methylphenyl)methanesulfonamide
Uniqueness
(3-Chloro-5-methylphenyl)methanesulfonamide is unique due to the specific positioning of the chloro and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in different chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C8H10ClNO2S |
|---|---|
Poids moléculaire |
219.69 g/mol |
Nom IUPAC |
(3-chloro-5-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10ClNO2S/c1-6-2-7(4-8(9)3-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |
Clé InChI |
SDQATKLIYAFMNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)Cl)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)
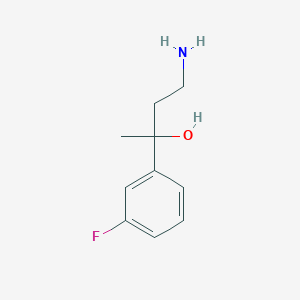

![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13224072.png)


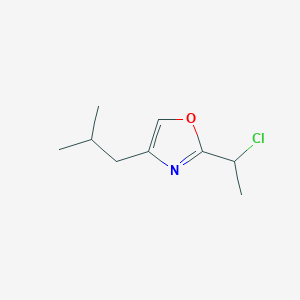
![ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13224097.png)
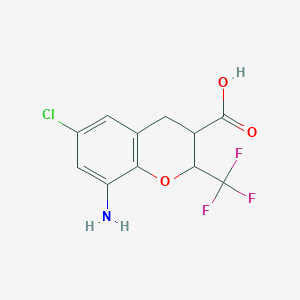
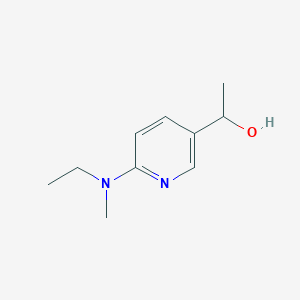
![3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
![2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13224124.png)
![4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B13224131.png)
